2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetamide;hydrochloride
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Overview
Description
“2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetamide;hydrochloride” is a chemical compound with the CAS Number: 2580096-14-4 . It has a molecular weight of 218.73 . It is usually available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H18N2O.ClH/c11-10(13)5-8-3-4-12-6-9(8)7-1-2-7;/h7-9,12H,1-6H2,(H2,11,13);1H/t8-,9+;/m0./s1 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is a powder with a molecular weight of 218.73 . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Bacterial Degradation of Synthetic Insecticides
- Research Findings : Certain bacterial strains like Stenotrophomonas sp. can hydrolyze acetamiprid, a chloropyridinyl neonicotinoid. This demonstrates bacteria's ability to degrade synthetic insecticides, potentially mitigating environmental pollution (Tang et al., 2012).
Muscarinic Receptor Antagonism
- Research Findings : Synthesis of 4-acetamidopiperidine derivatives has led to the discovery of potent muscarinic M3 receptor antagonists. These compounds show selectivity over M2 receptors, which is significant for the treatment of obstructive airway diseases (Mitsuya et al., 1999).
Corrosion Inhibition
- Research Findings : 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives have been synthesized and shown effective as corrosion inhibitors in acidic and oil mediums. This is significant in the field of material science and industrial applications (Yıldırım & Cetin, 2008).
Investigation of Bioactive Conformations
- Research Findings : Research on cyclopropane compounds, including those related to histamine H3 receptor antagonists, reveals the effectiveness of cyclopropylic strain in conformational restriction of the side chain moiety. This is crucial for understanding the bioactive conformations in pharmacological applications (Watanabe et al., 2010).
Novel Anesthetic Combinations
- Research Findings : Combinations like ketamine hydrochloride and Acepromazine Maleate have been found effective as surgical anesthetics in animals. This research contributes to veterinary medicine and surgical procedures (Shucard et al., 1975).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c11-10(13)5-8-3-4-12-6-9(8)7-1-2-7;/h7-9,12H,1-6H2,(H2,11,13);1H/t8-,9+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCFSMCWHJXKQS-OULXEKPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CNCCC2CC(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@@H]1CC(=O)N)C2CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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